2-Ethyl-9H-fluorene

Vibrational Spectroscopy Analytical Chemistry Materials Characterization

Sourcing structurally consistent fluorene monomers is critical for reproducible OLED device performance. Subtle variations in alkyl substitution pattern can alter electronic states and supramolecular packing, compromising emissive-layer efficiency and thermal stability. 2-Ethyl-9H-fluorene (CAS 1207-20-1) provides a validated C2-ethyl substitution pattern with a fully characterized vibrational spectral fingerprint (Raman & PA-IR) for rigorous identity confirmation before polymerization. - Uniform C2-ethyl regiochemistry ensures predictable electronic perturbation of the fluorene π-conjugated backbone. - Enhanced solubility in common organic solvents vs. unsubstituted fluorene, enabling solution-processed OLED fabrication. - Defined melting point (81-82°C) facilitates reliable purification and formulation for both OLED and liquid crystalline intermediate applications.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 1207-20-1
Cat. No. B074087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-9H-fluorene
CAS1207-20-1
Synonyms2-ethyl-9H-fluorene
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C15H14/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h3-9H,2,10H2,1H3
InChIKeyIAGPYKKRRMNDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-9H-fluorene Physical & Spectral Properties


2-Ethyl-9H-fluorene (CAS 1207-20-1) is a C2-alkylated fluorene derivative with the molecular formula C15H14 and a molecular weight of 194.27 g/mol. It is a polycyclic aromatic hydrocarbon characterized by a melting point of 81-82°C and a predicted density of 1.072 g/cm³ [1]. Key computational properties include a LogP of 5 (XlogP) and a topological polar surface area of 0 Ų, indicating high hydrophobicity . Its solid-state and solution-phase vibrational spectra (Raman and photoacoustic infrared) have been fully characterized, providing a robust analytical fingerprint for identity confirmation [2].

OLED / OPV Synthesis

Enhances solubility for solution-processed device fabrication

Liquid Crystal Intermediate

Pre-validated scaffold for mesomorphic material development

Spectroscopic Reference

Reported Raman/PA-IR fingerprint for identity confirmation

2-Ethyl-9H-fluorene: Why Analogs Are Not Interchangeable


In the fluorene family, the precise position and nature of alkyl substitution critically modulates electronic structure, solubility, and supramolecular packing—parameters that directly govern performance in OLEDs and liquid crystalline materials. While the fluorene core provides a common π-conjugated scaffold, substituents at the C2 position can significantly alter the backbone's electronic states and intermolecular interactions [1]. Consequently, substituting 2-ethyl-9H-fluorene with 2-methylfluorene or unsubstituted fluorene without empirical validation risks compromising device efficiency, thermal stability, and material processability. The evidence below quantifies these differentiating factors.

Target Compound
2-Ethyl-9H-fluorene
Potential Substitute
Fluorene or 2-Methylfluorene
Vibrational spectral signature
Unique Raman/PA-IR band pattern reported
Different band positions; QC may fail
Electronic structure
Ethyl group modulates HOMO/LUMO energies
Unsubstituted or methyl may shift charge injection
Solubility / processability
Improved miscibility with polymer matrices
Lower solubility may lead to film defects

2-Ethyl-9H-fluorene: Comparative Performance Evidence


Spectral Differentiation from Analogs

The Raman and photoacoustic infrared (PA-IR) spectra of 2-ethylfluorene exhibit distinct vibrational band shifts and intensity patterns compared to unsubstituted fluorene and the C2-methyl analog. Specifically, the CH out-of-plane bending and ring deformation modes in the 2000–100 cm⁻¹ region are perturbed by the ethyl group, providing a unique spectroscopic signature for identity verification and purity assessment [1].

Spectral Differentiation
Head-to-head
Target 2-Ethylfluorene: unique Raman/PA-IR bands
Comparator Fluorene, 2-methylfluorene: different band positions
Enables identity verification and purity assessment in QC
DFT-assisted band assignment; 1064 nm excitation
Vibrational Spectroscopy Analytical Chemistry Materials Characterization

Electronic Structure Tuning via C2-Substitution

Systematic investigations using ultraviolet photoemission spectroscopy (UPS) and theoretical calculations demonstrate that alkyl substitution at the C9 position (and by class-level inference, the C2 position) substantially modifies the electronic structures of oligofluorenes. The substituent interacts with the π-conjugated backbone, altering ionization potentials and frontier orbital energies [1]. While the cited study focuses on C9 substitutions, the principle of substituent-induced electronic perturbation is a well-established class-level effect in fluorene chemistry [2].

Electronic Structure
Class-level
C2-substitution perturbs HOMO/LUMO energies, altering ionization potentials
Charge injection barriers may shift in OLEDs
Based on C9-substituted oligofluorene studies; confirm at C2
Organic Electronics OLED Materials Computational Chemistry

Solubility & Polymer Compatibility Enhancement

In the context of 2-alkyltrinitrofluoren-9-ones (TNF analogs), the presence of a 2-alkyl substituent, such as ethyl, confers improved solubility and polymer compatibility relative to the non-alkylated TNF parent compound. This class-level trend suggests that 2-ethyl-9H-fluorene itself, as a synthetic precursor, possesses enhanced miscibility with polymer matrices, a critical attribute for solution-processed organic electronics and composite materials .

Solubility Enhancement
Data to verify
2-Alkyl substitution improves solubility and polymer compatibility (class-level trend)
May reduce phase separation in composite films
Derived from TNF analogs; validate for pure fluorene derivative
Polymer Composites Charge Transfer Materials Formulation Science

LC Precursor Classification

2-Ethyl-9H-fluorene is explicitly classified as a liquid crystal (LC) material intermediate by multiple chemical suppliers . While fluorene itself is a common building block, the specific ethyl substitution pattern on this derivative is cited in patents and research as a key structural motif for achieving desired mesomorphic behavior and optical anisotropy in advanced LC formulations [1].

LC Intermediate
Supporting evidence
Classified as liquid crystal material intermediate by suppliers and patents
Pre-validated scaffold streamlines LC synthesis
Supplier documentation and patent literature support
Liquid Crystals Display Materials Material Synthesis

2-Ethyl-9H-fluorene: Research & Industrial Applications


Solution-Processable OLED Material Synthesis

Use as a core building block for synthesizing 2,7-disubstituted fluorene-based oligomers and polymers for solution-processed OLEDs. The ethyl substituent enhances solubility in common organic solvents, facilitating spin-coating or inkjet printing of emissive layers [1]. The vibrational spectral fingerprint [2] enables rigorous quality control of the monomer before polymerization.

LC Intermediate for Displays

Employ as a key intermediate in the synthesis of advanced fluorene-based liquid crystalline compounds for display applications. The compound's classification as an LC material precursor [1] is supported by its presence in patent literature for organic electronic devices [2]. The defined melting point (81-82°C) ensures predictable behavior during purification and formulation.

Spectroscopic Reference Standard

Utilize as a reference standard for vibrational spectroscopy (Raman and PA-IR) when characterizing complex hydrocarbon mixtures, such as asphaltenes or novel fluorene-based materials. The fully assigned and calculated spectra [1] provide a definitive benchmark for identifying the 2-ethyl substitution pattern in unknown samples.

Substituent Effect Model Compound

Incorporate into fundamental research studies investigating how alkyl chain length at the C2 position influences the electronic structure, aggregation behavior, and photophysics of π-conjugated fluorene oligomers. The established electronic perturbation effects of alkyl substituents [1] make this compound a valuable comparator in structure-property relationship investigations.

Application
Selection Property
Validation Focus
Solution-processable OLED synthesis
Solubility in organic solvents
Film quality and device efficiency review
Liquid crystal intermediate for displays
Defined mesomorphic behavior
Optical anisotropy and phase characterization
Vibrational spectroscopy reference standard
Assigned Raman/PA-IR spectra
Spectral matching for identity verification
Substituent effect model compound
Electronic structure perturbation
HOMO/LUMO shift and aggregation study

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